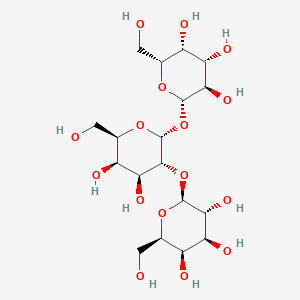
alpha-Kolomiktriose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Kolomiktriose is a type of oligosaccharide, which is a carbohydrate that consists of a small number of monosaccharide units. It is composed of three glucose units linked together in a specific way, making it a trisaccharide. Alpha-Kolomiktriose is found in various natural sources, including some plants, fungi, and bacteria. It has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of alpha-Kolomiktriose is not fully understood. However, it is believed to work by selectively stimulating the growth and activity of beneficial bacteria in the gut. This can lead to various health benefits, including improved digestion, enhanced immune function, and reduced risk of certain diseases.
Biochemische Und Physiologische Effekte
Alpha-Kolomiktriose has been shown to have various biochemical and physiological effects. It has been shown to improve the growth and activity of beneficial bacteria in the gut, which can lead to improved digestion and enhanced immune function. It has also been shown to reduce the risk of certain diseases, including colon cancer and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-Kolomiktriose has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used in various applications, including prebiotics and drug delivery. However, there are also some limitations to its use. For example, it can be difficult to obtain large quantities of alpha-Kolomiktriose, and it can be expensive to produce.
Zukünftige Richtungen
There are several future directions for research on alpha-Kolomiktriose. One area of research is to further explore its prebiotic properties and potential health benefits. Another area of research is to investigate its potential applications in drug delivery. Additionally, more research is needed to understand the mechanism of action of alpha-Kolomiktriose and its effects on the gut microbiome.
Synthesemethoden
Alpha-Kolomiktriose can be synthesized using various methods. One of the most common methods involves the use of enzymes, specifically glycosyltransferases. These enzymes catalyze the transfer of sugar units from donor molecules to acceptor molecules, resulting in the formation of alpha-Kolomiktriose. Another method involves chemical synthesis, where the individual sugar units are chemically linked together to form the trisaccharide.
Wissenschaftliche Forschungsanwendungen
Alpha-Kolomiktriose has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications is in the field of prebiotics. Prebiotics are non-digestible food ingredients that stimulate the growth and activity of beneficial bacteria in the gut. Alpha-Kolomiktriose has been shown to have prebiotic properties, which can help improve gut health.
Eigenschaften
CAS-Nummer |
145265-22-1 |
|---|---|
Produktname |
alpha-Kolomiktriose |
Molekularformel |
C18H32O16 |
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)10(25)13(28)16(30-4)33-15-12(27)9(24)6(3-21)32-18(15)34-17-14(29)11(26)8(23)5(2-20)31-17/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10+,11+,12+,13-,14-,15-,16+,17+,18-/m1/s1 |
InChI-Schlüssel |
ZZQBFMYCMRVZFG-NJYLIVSUSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |
Andere CAS-Nummern |
145265-22-1 |
Synonyme |
alpha-kolomiktriose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



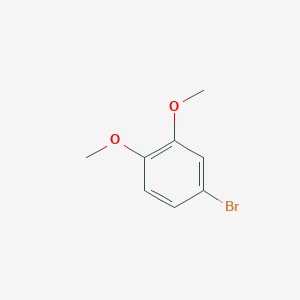
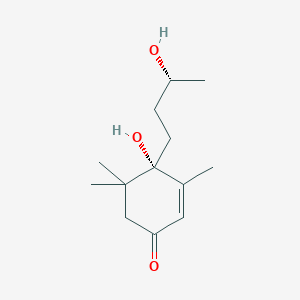
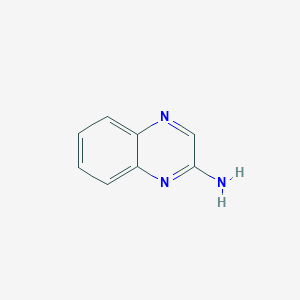
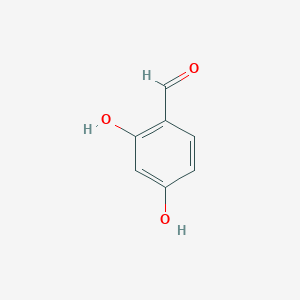
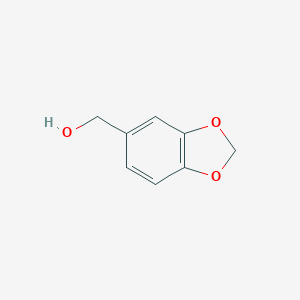

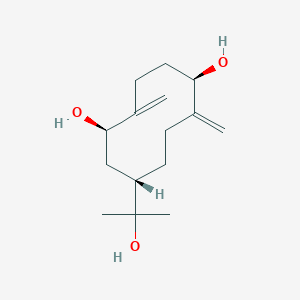
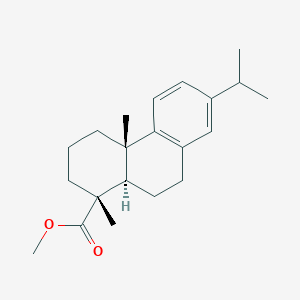
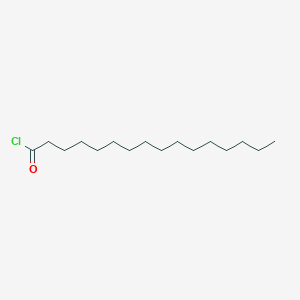
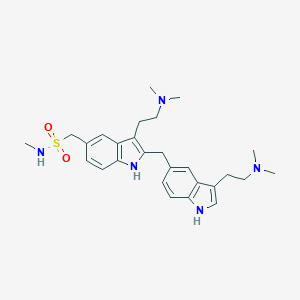
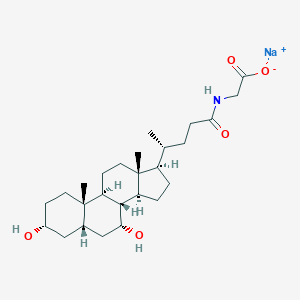
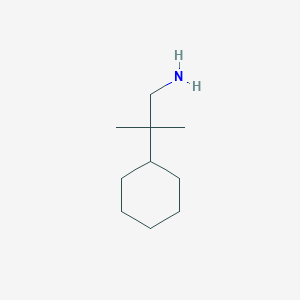
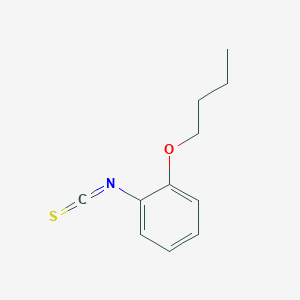
![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)